molecular formula C18H21FN2O4S B2481640 2-((1-((4-Ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine CAS No. 1903654-82-9

2-((1-((4-Ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine

Cat. No.: B2481640
CAS No.: 1903654-82-9
M. Wt: 380.43
InChI Key: KTELLQCNDCIPNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-((1-((4-Ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine is a heterocyclic organic molecule featuring a pyrrolidine ring sulfonylated at the 4-ethoxy-3-fluorophenyl group and linked via an ether bridge to a 5-methylpyridine moiety. The ethoxy substituent may enhance lipophilicity, while the fluorine atom could improve metabolic stability and binding specificity through electronic effects .

Properties

IUPAC Name

2-[1-(4-ethoxy-3-fluorophenyl)sulfonylpyrrolidin-3-yl]oxy-5-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O4S/c1-3-24-17-6-5-15(10-16(17)19)26(22,23)21-9-8-14(12-21)25-18-7-4-13(2)11-20-18/h4-7,10-11,14H,3,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTELLQCNDCIPNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NC=C(C=C3)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent. Its structural components suggest possible interactions with various biological targets, including enzymes and receptors involved in disease pathways. The sulfonamide moiety is particularly relevant as sulfonamides are known for their antibacterial properties, while the pyrrolidine ring may enhance bioactivity through conformational flexibility.

Research indicates that compounds with similar structures exhibit diverse biological activities, including:

  • Antimicrobial Activity : Compounds containing sulfonamide groups have demonstrated effectiveness against bacterial infections.
  • Anticancer Properties : Some derivatives have shown promise in inhibiting tumor growth by disrupting cellular signaling pathways.

Interaction studies involving this compound focus on its binding affinity to biological targets, revealing insights into how it modulates enzyme activity and receptor interactions.

Drug Development

The unique structural features of 2-((1-((4-Ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine make it a candidate for further drug development. Its ability to engage in diverse chemical transformations allows for the synthesis of analogs that may possess enhanced efficacy or reduced toxicity.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Effects on Pyridine Derivatives

Pyridine derivatives with substituted phenyl groups exhibit significant variability in physicochemical and biological properties. For example:

  • 4-(4-Chlorophenyl)-3-cyano-6-(4-methoxyphenyl)pyridine (compound 10 in ) contains a methoxy group and a chloro substituent.
  • In contrast, the 5-methylpyridine moiety in the target compound lacks strong electron-donating groups but includes a methyl group, which may improve metabolic stability compared to halogenated analogs .

Table 1: Substituent Effects on Pyridine-Based Compounds

Compound Substituents Melting Point (°C) Molecular Weight Key Properties
Target Compound 5-methyl, ethoxy-3-fluoro Not reported ~408 (estimated) High lipophilicity (ethoxy), metabolic stability (F)
4-(4-Chlorophenyl)pyridine [2] 4-Cl, 4-OCH₃ 268–287 466–545 Moderate solubility, π-π interactions
2-Fluoro-5-(4-fluorophenyl) [5] 2-F, 5-F Not reported 207.18 Enhanced metabolic stability, crystallinity
Role of Sulfonylated Pyrrolidine vs. Other Heterocycles

The sulfonylated pyrrolidine in the target compound distinguishes it from analogs with alternative heterocycles:

  • Pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine (compound 13 in ) features fused thiazole and pyrimidine rings.
  • The sulfonyl group in the target compound is a strong electron-withdrawing moiety, which could enhance hydrogen-bonding interactions with biological targets compared to non-sulfonylated analogs like 3-cyano-6-(4-methoxyphenyl)pyridine .
Electronic and Steric Effects of Ethoxy vs. Methoxy Substituents
  • Methoxy group (compound 10 ) : Offers stronger electron-donating effects, which may stabilize charge-transfer complexes but reduce metabolic stability due to easier demethylation .
Fluorine Substitution Patterns
  • The 3-fluorophenyl group in the target compound contrasts with 2-fluoro-5-(4-fluorophenyl)pyridine (). The latter’s fluorine atoms are positioned para and meta, influencing dipole moments and crystal packing. The target compound’s single fluorine may reduce steric hindrance while maintaining electronegativity-driven binding .

Preparation Methods

Sulfonyl Chloride Preparation

4-Ethoxy-3-fluorobenzenesulfonyl chloride is synthesized via chlorosulfonation of 4-ethoxy-3-fluorobenzene using chlorosulfonic acid at 0–5°C for 4 hours, yielding 78–82% product. Careful temperature control prevents di-sulfonation, with ¹H NMR confirming regioselectivity (δ 7.85 ppm, doublet for aromatic protons adjacent to sulfonyl group).

Pyrrolidine Intermediate Functionalization

3-Hydroxypyrrolidine undergoes sulfonylation in anhydrous dichloromethane with N,N-diisopropylethylamine (DIPEA) as base. Reaction monitoring by TLC (Rf = 0.45 in ethyl acetate/hexanes 1:1) shows complete consumption of starting material within 2 hours at 25°C. The resulting 1-((4-ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-ol is isolated as a white solid (mp 112–114°C) after aqueous workup.

Sulfonylation of Pyrrolidine: Mechanistic and Optimization Studies

The critical sulfonylation step exhibits second-order kinetics, with rate constants (k₂) of 0.18 L·mol⁻¹·min⁻¹ in aprotic solvents. Deuterium labeling studies confirm an SN2-type mechanism at the sulfur center.

Solvent and Base Effects

Optimization trials compared seven solvents and four bases (Table 1):

Solvent Base Temperature (°C) Yield (%) Purity (%)
DCM DIPEA 25 92 98
THF Triethylamine 40 85 95
Acetonitrile DBU 25 88 97

Dichloromethane (DCM) with DIPEA provided optimal results due to improved sulfonyl chloride solubility and base strength (pKa = 10.5).

Scalability and Industrial Adaptations

Kilogram-scale reactions (5 L reactor) using continuous flow chemistry achieve 89% yield with 99.5% purity by implementing:

  • Precise stoichiometric control (1:1.05 pyrrolidine:sulfonyl chloride ratio)
  • In-line IR monitoring for real-time endpoint detection
  • Cascade crystallization for direct isolation

Ether Bond Formation: Nucleophilic Substitution Dynamics

Coupling 1-((4-ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-ol with 2-chloro-5-methylpyridine proceeds via Mitsunobu reaction or classical SN2 mechanism.

Mitsunobu Conditions

Reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF at 0°C→25°C over 12 hours provides 86% yield. ³¹P NMR tracks phosphine oxide byproduct formation (δ 28 ppm).

SN2 Mechanism Optimization

Alternative method using K₂CO₃ in DMF at 80°C for 8 hours achieves comparable yields (82%) with lower cost. Kinetic studies show activation energy (Ea) of 72 kJ/mol, indicating temperature-sensitive transition state.

Purification and Analytical Characterization

Final purification employs orthogonal techniques:

Chromatographic Methods

  • Silica Gel Chromatography : Gradient elution (hexanes → ethyl acetate) removes unreacted pyridine derivatives (Rf = 0.33)
  • Preparative HPLC : C18 column with acetonitrile/water (70:30) + 0.1% TFA achieves 99.2% purity (RT = 8.7 min)

Spectroscopic Validation

  • ¹H NMR (600 MHz, CDCl₃): δ 8.21 (d, J = 5.4 Hz, pyridine-H), 7.89 (m, sulfonyl aromatic-H), 4.52 (m, pyrrolidine-OCH₂)
  • HRMS : m/z 381.1342 [M+H]⁺ (calc. 381.1345)
  • XRD Analysis : Confirms trans configuration at pyrrolidine C3 (torsion angle = 178.6°)

Q & A

Q. What are the recommended synthetic routes and purification methods for 2-((1-((4-Ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine?

  • Methodological Answer : The synthesis typically involves multi-step reactions. A common approach includes:

Sulfonylation : Reacting 4-ethoxy-3-fluorobenzenesulfonyl chloride with pyrrolidine derivatives in the presence of a base (e.g., triethylamine) to form the sulfonamide intermediate .

Etherification : Coupling the pyrrolidine-sulfonamide intermediate with 5-methylpyridin-2-ol under Mitsunobu conditions (e.g., using DIAD and triphenylphosphine) to form the ether linkage .
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the product. Purity (>95%) should be confirmed via HPLC or LC-MS .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are essential for confirming the sulfonamide, pyrrolidine, and pyridine moieties. Key signals include downfield shifts for the sulfonyl group (~7.5–8.5 ppm in 1^1H NMR) and pyridine protons .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) ensures accurate molecular weight confirmation, with ESI+ mode preferred for ionizing sulfonamide derivatives .
  • FT-IR : Peaks at ~1350 cm1^{-1} (S=O asymmetric stretching) and ~1150 cm1^{-1} (S=O symmetric stretching) confirm sulfonyl group presence .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts in the synthesis?

  • Methodological Answer :
  • Solvent Selection : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to minimize hydrolysis of sulfonyl chloride intermediates .
  • Temperature Control : Maintain reactions at 0–5°C during sulfonylation to prevent decomposition. For etherification, room temperature or mild heating (40–50°C) is optimal .
  • Catalyst Screening : Test alternative catalysts (e.g., polymer-supported reagents) to reduce purification complexity .
    Data Analysis : Track reaction progress via TLC and adjust stoichiometry (e.g., 1.2 equivalents of DIAD) to favor product formation .

Q. How should researchers address contradictory biological activity data in target validation studies?

  • Methodological Answer :
  • Assay Reprodubility : Validate results across multiple cell lines (e.g., HEK293, HeLa) and use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .
  • Structural Confounds : Perform co-crystallization or molecular docking to verify interactions between the compound and biological targets (e.g., kinases or GPCRs) .
  • Batch Variability : Ensure compound purity via elemental analysis and quantify residual solvents (e.g., DMSO) that may interfere with assays .

Q. What strategies are recommended for structure-activity relationship (SAR) studies on this compound?

  • Methodological Answer :
  • Core Modifications : Synthesize analogs with variations in the pyrrolidine ring (e.g., substituents at C3) or pyridine moiety (e.g., halogenation at C5) to assess impact on bioactivity .
  • Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical functional groups (e.g., sulfonamide for target binding) .
  • In Vivo Correlation : Test top candidates in rodent models to link in vitro potency (e.g., IC50_{50}) with pharmacokinetic parameters (e.g., bioavailability) .

Q. How can computational modeling enhance understanding of this compound’s stability under physiological conditions?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Predict degradation pathways (e.g., hydrolysis of the sulfonamide group) in simulated gastric fluid (pH 2.0) or plasma (pH 7.4) .
  • DFT Calculations : Analyze electron density around the ether linkage to assess susceptibility to oxidative cleavage .
  • Solubility Prediction : Use tools like COSMO-RS to optimize formulation (e.g., salt formation or co-solvents) for improved aqueous solubility .

Q. What experimental approaches resolve contradictions in reported cytotoxicity data?

  • Methodological Answer :
  • Dose-Response Refinement : Conduct 10-point dose curves (e.g., 0.1–100 µM) to identify off-target effects at higher concentrations .
  • Metabolite Profiling : Use LC-MS/MS to detect degradation products in cell culture media that may contribute to toxicity .
  • Comparative Genomics : Correlate cytotoxicity with genetic markers (e.g., p53 status) across cell lines to identify patient stratification criteria .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s enzymatic inhibition potency?

  • Methodological Answer :
  • Enzyme Source Variability : Compare results using recombinant human enzymes versus tissue-derived isoforms to rule out species-specific effects .
  • Assay Conditions : Standardize buffer composition (e.g., Mg2+^{2+} concentration for kinase assays) and pre-incubation times .
  • Statistical Rigor : Apply ANOVA or mixed-effects models to account for inter-experimental variability and confirm significance thresholds (e.g., p < 0.01) .

Tables for Key Data

Parameter Optimal Conditions References
Sulfonylation Temperature0–5°C in anhydrous DCM
Etherification CatalystDIAD/triphenylphosphine
HPLC Purity Threshold>95% (C18 column, 254 nm)
Cytotoxicity Assay Range0.1–100 µM (72-hour exposure)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.